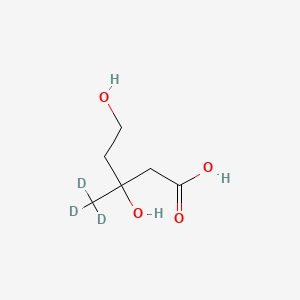
D,L-Mevalonic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D,L-Mevalonic Acid-d3: is a deuterated form of mevalonic acid, where three hydrogen atoms are replaced with deuterium. This compound is significant in biochemical research due to its role in the mevalonate pathway, which is crucial for the biosynthesis of terpenes and steroids .
Preparation Methods
Synthetic Routes and Reaction Conditions: D,L-Mevalonic Acid-d3 can be synthesized from 1,3-pentanediol, 3-(methyl-d3)-5-(phenylmethoxy)- . The synthesis involves several steps, including protection and deprotection of functional groups, and the use of specific reagents to introduce deuterium atoms.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process typically requires stringent conditions to maintain the integrity of the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions: D,L-Mevalonic Acid-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to mevalonolactone.
Reduction: Formation of mevalonate.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Mevalonolactone: Formed through oxidation.
Mevalonate: Formed through reduction.
Substituted Mevalonic Acid Derivatives: Formed through substitution reactions
Scientific Research Applications
Chemistry: D,L-Mevalonic Acid-d3 is used as a stable isotope-labeled compound in various chemical studies to trace metabolic pathways and reaction mechanisms .
Biology: In biological research, it is used to study the mevalonate pathway, which is essential for the biosynthesis of isoprenoids, sterols, and other vital biomolecules .
Medicine: this compound is utilized in pharmacological studies to understand the effects of drugs like statins, which inhibit the mevalonate pathway and lower cholesterol levels .
Industry: In the industrial sector, it is used in the production of terpenes and steroids, which have applications in pharmaceuticals, cosmetics, and food additives .
Mechanism of Action
D,L-Mevalonic Acid-d3 exerts its effects by participating in the mevalonate pathway. It is converted to mevalonate, which is then phosphorylated to form isopentenyl pyrophosphate (IPP). IPP serves as a precursor for the synthesis of various terpenoids and steroids .
Comparison with Similar Compounds
Mevalonic Acid: The non-deuterated form, which is biologically active and widely studied.
Mevalonolactone: The lactone form of mevalonic acid.
Isopentenyl Pyrophosphate (IPP): A downstream product in the mevalonate pathway.
Uniqueness: D,L-Mevalonic Acid-d3 is unique due to its deuterium labeling, which makes it a valuable tool in tracing and studying metabolic pathways. The presence of deuterium atoms allows for precise tracking using mass spectrometry and other analytical techniques .
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
3,5-dihydroxy-3-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/i1D3 |
InChI Key |
KJTLQQUUPVSXIM-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCO)(CC(=O)O)O |
Canonical SMILES |
CC(CCO)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















